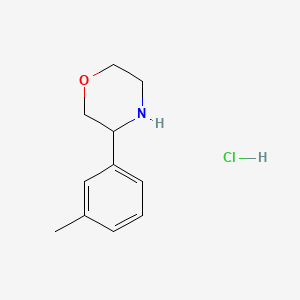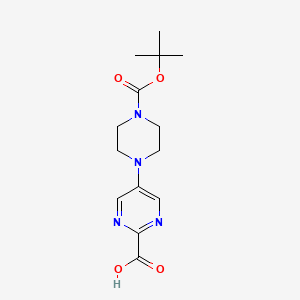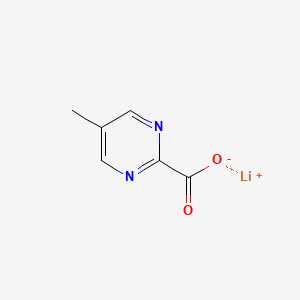
Lithium(1+)5-methylpyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)5-methylpyrimidine-2-carboxylate is a chemical compound that combines lithium ions with a derivative of pyrimidine, specifically 5-methylpyrimidine-2-carboxylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)5-methylpyrimidine-2-carboxylate typically involves the reaction of lithium hydroxide or lithium carbonate with 5-methylpyrimidine-2-carboxylic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process would include steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+)5-methylpyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
Lithium(1+)5-methylpyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: The compound is used in the production of various materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Lithium(1+)5-methylpyrimidine-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. It may modulate neurotransmitter activity, influence signal transduction pathways, and affect gene expression. These actions contribute to its potential therapeutic effects and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Lithium(1+)5-methylpyrimidine-2-carboxylate include other lithium salts of pyrimidine derivatives, such as:
- Lithium(1+)5-fluoropyrimidine-2-carboxylate
- Lithium(1+)5-chloropyrimidine-2-carboxylate
Uniqueness
This compound is unique due to its specific structural features and the presence of the methyl group, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C6H5LiN2O2 |
|---|---|
Peso molecular |
144.1 g/mol |
Nombre IUPAC |
lithium;5-methylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C6H6N2O2.Li/c1-4-2-7-5(6(9)10)8-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
REXWSNNEQFJLHT-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC1=CN=C(N=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


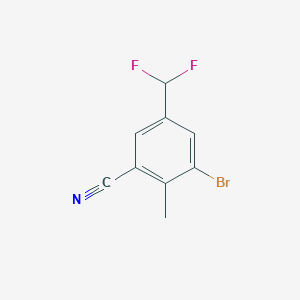

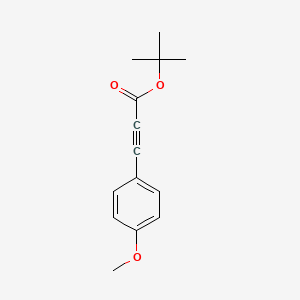
![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)

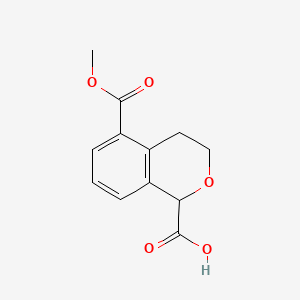
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)
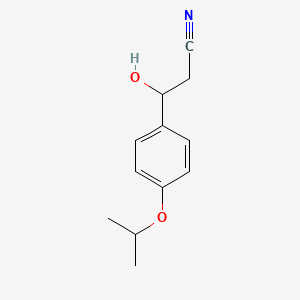
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)

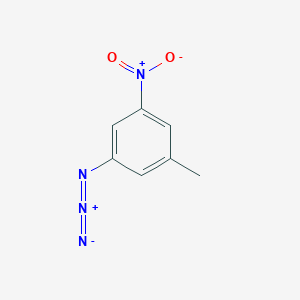
![2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13476572.png)
